The molecular structure of “2-(4-Bromo-phenyl)-benzooxazole” is not explicitly provided in the available resources .
The chemical reactions involving similar compounds often include protodeboronation of alkyl boronic esters . This process can be paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
The physical and chemical properties of “2-(4-Bromo-phenyl)-benzooxazole” are not explicitly mentioned in the available resources .
2-(4-Bromo-phenyl)-benzooxazole is a chemical compound classified under the benzoxazole family, characterized by its heterocyclic structure containing both nitrogen and oxygen atoms. This compound has garnered attention in various fields of research due to its unique properties and potential applications in medicinal chemistry. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate for synthesizing other complex molecules.
2-(4-Bromo-phenyl)-benzooxazole belongs to the class of heterocyclic compounds, specifically benzoxazoles, which are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. The bromine substitution at the para position of the phenyl ring contributes to its chemical reactivity and biological activity.
The synthesis of 2-(4-Bromo-phenyl)-benzooxazole typically involves several key steps:
The synthesis may utilize solvents like dimethylformamide or ethanol and may require reflux conditions to facilitate the reaction. The yield and purity of the final product can be optimized by adjusting reaction times and temperatures .
The molecular structure of 2-(4-Bromo-phenyl)-benzooxazole features a benzene ring connected to a benzoxazole moiety. The bromine atom at the para position influences both electronic properties and steric factors.
2-(4-Bromo-phenyl)-benzooxazole can participate in various chemical reactions:
Reactions involving this compound are often facilitated by catalysts such as palladium or copper salts, which promote cross-coupling reactions for further functionalization .
The mechanism of action for compounds like 2-(4-Bromo-phenyl)-benzooxazole often involves interactions at a molecular level with biological targets:
Studies have shown that derivatives of benzoxazoles exhibit significant activity against various pathogens, including influenza viruses, indicating potential therapeutic applications .
Relevant analyses indicate that compounds in this class exhibit varied solubility profiles depending on substituents and environmental conditions .
2-(4-Bromo-phenyl)-benzooxazole has several potential applications:
The ongoing exploration into its derivatives continues to uncover new therapeutic potentials, particularly in pharmacology and medicinal chemistry .
The benzoxazole core, a fused heterocyclic system incorporating oxygen and nitrogen atoms within a bicyclic aromatic framework, has evolved from a structural curiosity to a privileged scaffold in medicinal chemistry. Early benzoxazole-containing compounds like the antibiotic calcimycin and the muscle relaxant chlorzoxazone demonstrated the pharmacodynamic relevance of this heterocycle, paving the way for systematic exploration of its derivatives [4] . The introduction of the 4-bromophenyl substituent at the C2 position, yielding 2-(4-Bromo-phenyl)-benzooxazole (CAS 3164-13-4), marked a significant advancement in optimizing this scaffold for enhanced bioactivity and target specificity.
Historically, synthetic routes to 2-arylbenzoxazoles relied on harsh conditions, limiting structural diversification. The classical polyphosphoric acid (PPA) method involved condensation of o-aminophenol derivatives with 4-bromobenzoic acid under nitrogen at 170–200°C for 1.5–2.5 hours, followed by neutralization and recrystallization [1]. Alternatively, the cyanogen bromide method utilized sequential reactions starting from 2-aminophenol. These methods, while effective, suffered from moderate yields and operational challenges. Recent innovations, particularly nanocatalysis using NiFe₂O₄@SiO₂@aminoglucose magnetic nanoparticles, have revolutionized synthesis, enabling solvent-free protocols at room temperature with yields exceeding 98% and dramatically reduced reaction times [1] . This synthetic evolution facilitated the generation of diverse libraries for biological screening.
Table 1: Evolution of Synthetic Methods for 2-(4-Bromo-phenyl)-benzooxazole
Synthetic Method | Conditions | Yield (%) | Reaction Time | Key Advantages/Limitations |
---|---|---|---|---|
Polyphosphoric Acid (PPA) | 170–200°C, N₂ atmosphere | 50–65 | 1.5–2.5 hours | Robust but energy-intensive |
Cyanogen Bromide | Multi-step, elevated temperature | 40–55 | 12–24 hours | Functional group tolerance; toxic reagents |
NiFe₂O₄@SiO₂@aminoglucose | Solvent-free, room temperature | >98 | Minutes | Eco-friendly, high yield, recyclable catalyst |
The integration of 2-(4-bromo-phenyl)-benzooxazole into drug discovery accelerated with the recognition of its pharmacological versatility. Early studies identified its role as a fluorescent probe in material science due to its inherent planarity and conjugated π-system [1]. Subsequent investigations revealed broad-spectrum biological activities, including antiviral properties against influenza A virus and antimicrobial effects against Gram-positive pathogens like Staphylococcus aureus [1] [2]. This established the compound not merely as an intermediate but as a critical pharmacophore in its own right, setting the stage for structure-activity relationship (SAR) explorations.
2-(4-Bromo-phenyl)-benzooxazole exemplifies the strategic advantages of the 2-arylbenzoxazole architecture in drug design. Its molecular framework combines planar rigidity from the fused benzoxazole ring with the steric and electronic modulation offered by the 4-bromophenyl group. This configuration creates an optimal three-dimensional pharmacophore capable of diverse target interactions:
Table 2: Key Structural Features and Their Biological Implications
Structural Feature | Biophysical Property | Biological Consequence | Example Activity |
---|---|---|---|
Fused Benzoxazole Core | Planar conjugated π-system | DNA intercalation; Protein π-stacking | Anticancer (Topoisomerase inhibition) |
4-Bromophenyl at C2 | Enhanced lipophilicity (LogP) | Improved membrane permeability; Hydrophobic pocket binding | Antimicrobial (Cell penetration) |
N3/O1 atoms | Hydrogen bond acceptors | Specific H-bonding with enzyme active sites | COX-2 selective inhibition [3] |
Molecular planarity | Rigid conformation | Reduced entropic loss on binding; Target selectivity | Antiviral (Influenza A neuraminidase binding) |
This structural precision translates into significant and diverse therapeutic activities:
The para-bromo substituent on the C2 phenyl ring is not a passive structural element but a critical pharmacophore modulating multiple aspects of molecular behavior and biological efficacy. Its significance stems from three interconnected properties:
Electronic Effects & Halogen Bonding: Bromine, with its large atomic radius and high polarizability, acts as a strong halogen bond donor (X-bonding). This allows it to form specific, directional interactions (C-Br···O=C, C-Br···N) with backbone carbonyls or side chains (histidine, asparagine) in target proteins [1] [9]. These interactions, often stronger than hydrophobic contacts alone, contribute significantly to binding affinity and selectivity. For instance, in Pks13 inhibitors for tuberculosis, brominated benzoxazoles exhibit enhanced binding to the thioesterase domain compared to chloro or fluoro analogues due to optimal X-bond distances and angles [9].
Lipophilicity & Bioavailability Enhancement: The bromine atom significantly increases the compound's lipophilicity (measured as LogP/D). For 2-(4-Bromo-phenyl)-benzooxazole, the bromo substituent raises LogP by ~0.9 compared to the unsubstituted phenyl analog. This elevation improves membrane permeability, facilitating cellular uptake and access to intracellular targets. Crucially, it achieves this without causing excessive hydrophobicity that could impair solubility or increase metabolic clearance. SAR studies consistently show that the 4-bromo substitution provides an optimal balance, enhancing potency against targets like DNA gyrase in Gram-positive bacteria while maintaining favorable ADME properties [1] [4].
Steric Mimicry & Metabolic Stability: The bromine atom's size (van der Waals radius ~1.85 Å) effectively mimics methyl or methoxy groups in certain contexts, allowing it to occupy similar binding pockets. Unlike these groups, however, bromine confers enhanced metabolic stability. It resists oxidative metabolism by cytochrome P450 enzymes more effectively than smaller halogens (e.g., chlorine) or alkyl groups, reducing unwanted first-pass effects. This stability is evident in benzoxazole-based COX-2 inhibitors where brominated derivatives maintained plasma concentrations longer than chlorinated counterparts in pharmacokinetic studies [3] .
Table 3: Impact of 4-Halo Substituents on Key Properties of 2-Arylbenzoxazoles
Substituent (X) | Relative LogP | Halogen Bond Strength | Metabolic Stability | Representative Biological Potency (Example Target) |
---|---|---|---|---|
H | 1.00 (Reference) | None | Moderate | Low (Baseline activity) |
F | ~1.15 | Weak | High | Moderate (Often reduces potency vs Cl/Br) |
Cl | ~1.75 | Moderate | Moderate | Good (Antimicrobials) |
Br | ~1.90 | Strong | High | High (Broad: Anticancer, COX-2, Antimicrobials) |
I | ~2.20 | Very Strong | Low (Potential deiodination) | Variable (Often high potency but ADME challenges) |
The strategic value of the 4-bromo group is further highlighted in scaffold hopping efforts. When cardiotoxic benzofuran-based Pks13 inhibitors (e.g., TAM16) required replacement, benzoxazoles bearing the 4-bromophenyl group emerged as superior alternatives. They retained potent Mycobacterium tuberculosis inhibition (MICs < 0.1 µg/mL) by targeting the thioesterase domain while showing negligible hERG channel binding, mitigating cardiotoxicity risks [9]. This exemplifies how the pharmacophoric bromine contributes to target engagement while improving safety profiles. Similarly, in analgesic oxazolones containing a diarylsulfone moiety, the bromophenylsulfonyl component significantly enhanced writhing test inhibition compared to non-halogenated analogs [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9